
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound that features a cyclohexa-1,3,5-triene ring substituted with a carboxylic acid group and a 2,3-dimethylanilino group. The compound is isotopically labeled with carbon-13, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexa-1,3,5-triene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This can be done via a Friedel-Crafts acylation reaction using a carboxylic acid chloride in the presence of a Lewis acid catalyst.
Attachment of the 2,3-dimethylanilino group: This step involves a nucleophilic substitution reaction where the aniline derivative reacts with the cyclohexa-1,3,5-triene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound can be used in metabolic studies to trace biochemical pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic fate and interactions within biological systems. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylaniline: A related compound with similar structural features but without the isotopic labeling.
N,N-Dimethylaniline: Another similar compound with a dimethylamino group attached to the aromatic ring.
2,3-Dimethylaniline: A compound with a similar aniline derivative but different substitution pattern.
Uniqueness
The uniqueness of 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which makes it particularly valuable for research applications involving NMR spectroscopy and metabolic studies. This labeling allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems.
Propriétés
Numéro CAS |
1325559-19-0 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3+1,4+1,7+1,8+1,12+1,14+1 |
Clé InChI |
HYYBABOKPJLUIN-MQISJZSBSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



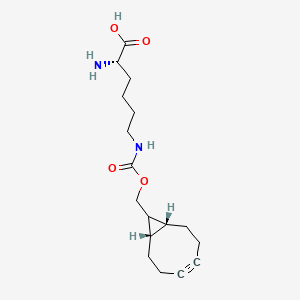
![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)



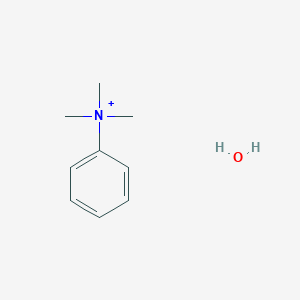
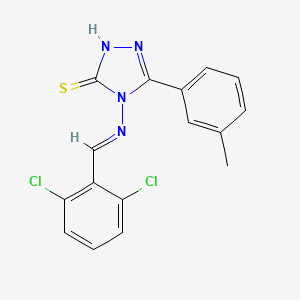
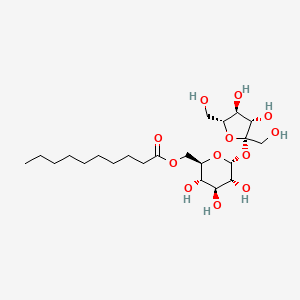
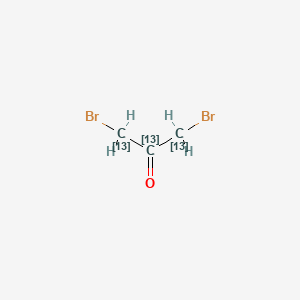
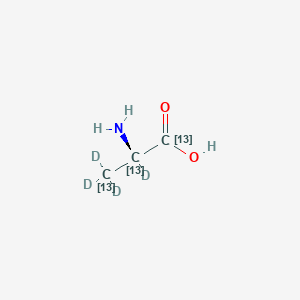

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)
